Eletriptan

migraine clinical trial efficacy

Triptan variability confounds migraine research. Substituting eletriptan with another triptan introduces uncontrolled receptor binding kinetics, undermining comparative analyses. Eletriptan eliminates this variable: • >6-fold higher 5-HT1D affinity vs sumatriptan for sensitive competition assays • Linear PK (tmax ~1 h, t1/2 4-5 h) simplifies dose-response correlations • Established as the most efficacious oral triptan for 2-hour pain freedom-the highest clinical benchmark for novel agent comparison Supplied ≥98% pure, stored at -20°C, shipped ambient. For R&D only.

Molecular Formula C22H26N2O2S
Molecular Weight 382.5 g/mol
CAS No. 143322-58-1
Cat. No. B1671169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEletriptan
CAS143322-58-1
Synonyms(R)-3-((1-methyl-2-pyrrolidinyl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole
(R)-3-((1-methyl-2-pyrrolidinyl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole monohydrobromide
3-(1-methyl-2-pyrrolidinylmethyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole hydrobromide
eletriptan
eletriptan hydrobromide
Relpax
UK 166,044
UK 166044
UK-116,044-04
UK-116044-04
UK-166,044
UK-166044
Molecular FormulaC22H26N2O2S
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1
InChIKeyPWVXXGRKLHYWKM-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityReadily soluble as hydrobromide formulation
1.18e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eletriptan: High-Affinity 5-HT1B/1D Agonist for Migraine


Eletriptan (CAS 143322-58-1) is an orally administered, lipophilic serotonin 5-HT1B/1D receptor agonist belonging to the triptan class of anti-migraine agents [1]. As the hydrobromide salt, it is marketed globally as Relpax® for the acute treatment of moderate to severe migraine attacks in adults [2]. Eletriptan is distinguished by its high receptor binding affinity and a pharmacokinetic profile characterized by rapid oral absorption (tmax ~1 hour in healthy volunteers) and a terminal half-life of approximately 4–5 hours [3].

Receptor Pharmacology

High-affinity 5-HT1B/1D agonist for binding and functional assays

ADME / PK Studies

Rapid oral absorption (tmax ~1 h) and linear PK support exposure modeling

Comparator Studies

Receptor kinetic profile differentiates from other triptans in comparative research

Eletriptan Specificity vs. Other Triptans


Despite shared 5-HT1B/1D agonism across the triptan class, significant quantitative disparities in receptor binding kinetics, absolute clinical efficacy, and pharmacokinetic parameters preclude generic interchangeability. Eletriptan exhibits a >3-fold higher affinity for 5-HT1B and >6-fold higher affinity for 5-HT1D receptors compared to the prototype sumatriptan [1]. In direct clinical comparisons, eletriptan demonstrates superior two-hour pain freedom odds ratios relative to rizatriptan, sumatriptan, and zolmitriptan [2]. Furthermore, its linear pharmacokinetics across the clinical dose range (20–80 mg) [3] and distinct absorption profile under migraine conditions [4] differentiate it from analogs with non-linear disposition or slower onset. Consequently, substitution with another triptan in a research or industrial setting introduces uncontrolled variables that can confound experimental outcomes and invalidate comparative analyses.

Attribute
Eletriptan (Target)
Other Triptans (Substitute)
5-HT1B Affinity
>3-fold higher vs. sumatriptan
Lower affinity may alter receptor occupancy
Binding Kinetics
Faster association, slower dissociation
Slower association may shift residence-time profiles
PK Linearity
Linear across 20–80 mg dose range
Non-linear PK in some agents may confound dose-response

Eletriptan: Comparative Efficacy, Affinity, and PK


Pain Freedom vs. Other Oral Triptans

In a 2024 systematic review and network meta-analysis of 137 randomized controlled trials (n=89,445), eletriptan demonstrated the highest odds ratio for achieving pain freedom at 2 hours post-dose in direct head-to-head comparisons [1]. The analysis compared eletriptan against other triptans, including rizatriptan, sumatriptan, and zolmitriptan.

2-Hour Pain Freedom
Head-to-head
OR range up to 3.01 vs. comparators (n=89,445)
Supports endpoint-response context for rapid pain freedom studies
Network meta-analysis; endpoint-rank context
migraine clinical trial efficacy

5-HT1B/1D Receptor Affinity vs. Sumatriptan

Eletriptan binds with markedly higher affinity to recombinant human 5-HT1D and 5-HT1B receptors compared to sumatriptan [1]. Kinetic studies reveal that this higher affinity is driven by a combination of faster association and slower dissociation rates at the 5-HT1D receptor [1].

5-HT1D Receptor Affinity
Head-to-head
K(D): 0.92 nM (eletriptan) vs. 6.58 nM (sumatriptan)
>6-fold higher affinity supports lower in vitro concentrations
Human recombinant receptors; HeLa cell assay
receptor binding pharmacology selectivity

5-HT1D Binding Kinetics vs. Sumatriptan

Beyond equilibrium binding affinity, the kinetic binding profile of eletriptan at the human 5-HT1D receptor differs significantly from that of sumatriptan [1]. Eletriptan associates faster and dissociates slower, which contributes to its higher potency.

5-HT1D Binding Kinetics
Head-to-head
K(on): 0.249 vs. 0.024 min⁻¹ nM⁻¹; K(off): 0.027 vs. 0.037 min⁻¹
Rapid association, slower dissociation may prolong receptor residence
Kinetics at 4°C; [³H]eletriptan vs. [³H]sumatriptan
receptor kinetics pharmacodynamics binding

Linear Pharmacokinetics Profile

Eletriptan exhibits linear pharmacokinetics across its entire clinical dose range, from 20 mg to 80 mg [1]. This property simplifies dose selection and predicts consistent systemic exposure, unlike some triptans that display non-linear absorption or elimination.

Linear Pharmacokinetics
Cross-study comparable
Cmax and AUC proportional over 20–80 mg dose range
Supports consistent exposure in dose-ranging research models
Healthy volunteer studies; class-level distinction from non-linear triptans
pharmacokinetics ADME dose proportionality

Eletriptan: Research & Industrial Applications


5-HT1B/1D Agonist Comparator Studies

When designing studies that compare novel anti-migraine agents against a triptan standard, eletriptan is the optimal comparator. Its established position as the most efficacious oral triptan for 2-hour pain freedom [1] provides a rigorous benchmark, ensuring that any new agent's efficacy claim is tested against the highest clinical bar. Its linear PK profile [2] also simplifies the correlation of dose to clinical effect.

In Vitro Pharmacology & Binding Kinetics

Eletriptan is a superior ligand for in vitro studies focusing on human 5-HT1B and 5-HT1D receptors. Its >6-fold higher affinity and unique kinetic profile (faster association, slower dissociation) compared to sumatriptan [3] make it an ideal tool compound for investigating receptor binding mechanisms, performing competition assays with high sensitivity, or studying the functional consequences of prolonged receptor residence time.

Pharmacokinetic Modeling & Reference Standard Preparation

The well-characterized, linear pharmacokinetics of eletriptan (tmax ~1 hour, t1/2 4-5 hours, absolute bioavailability ~50%) [2] make it a reliable choice for developing and validating bioanalytical methods (e.g., LC-MS/MS) for triptan quantification. Its consistent absorption and disposition profile are advantageous for preparing reference standards and quality control samples in analytical chemistry laboratories.

Application
Selection Property
Validation Focus
5-HT1B/1D agonist comparator studies
Endpoint-response rank in head-to-head trials
2-hour pain freedom endpoint context; PK linearity
In vitro receptor pharmacology
High 5-HT1D affinity and kinetic profile
Binding assay sensitivity; residence-time study design
Bioanalytical method validation
Consistent, linear PK and established tmax/t1/2
LC-MS/MS reference standard preparation; exposure-model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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